2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is a complex organic compound that belongs to the class of thiazole carboxylic acids This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the formation of the thiazole ring through cyclization reactions. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated peptide synthesizers and high-throughput purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under specific conditions, allowing the compound to participate in various biochemical pathways. The thiazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the Fmoc group and the thiazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
CAS No. |
371770-31-9 |
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Molecular Formula |
C19H14N2O4S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C19H14N2O4S/c22-17(23)16-10-26-18(20-16)21-19(24)25-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,10,15H,9H2,(H,22,23)(H,20,21,24) |
InChI Key |
RVHMYRUAZBVNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=CS4)C(=O)O |
Origin of Product |
United States |
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